Hydrogenation Yield to the Key Des-Benzyl Phenol Intermediate
1-(Benzyloxy)-2-(3-methoxystyryl)benzene undergoes Pd/C-catalyzed hydrogenation to yield 2-[2-(3-methoxyphenyl)ethyl]phenol at a reported yield of 94.9% under mild conditions (20.0 °C, 100.0 kPa H2, 6.0 h) [1]. This represents a near-quantitative transformation of the styryl double bond and benzyl ether cleavage in a single step. In contrast, the corresponding saturated impurity, 1-(benzyloxy)-2-(3-methoxyphenethyl)benzene (Sarpogrelate Impurity 23), would require a different deprotection strategy entirely and cannot access this convergent step, making the target compound the superior late-stage intermediate for sarpogrelate assembly.
| Evidence Dimension | Synthetic yield to key phenol intermediate |
|---|---|
| Target Compound Data | 94.9% yield under 20.0 °C, 100.0 kPa H2, Pd/C for 6.0 h |
| Comparator Or Baseline | Sarpogrelate Impurity 23 (saturated analog) would not participate in this tandem hydrogenation-hydrogenolysis; yield not applicable |
| Quantified Difference | Only compound with the styryl motif can achieve this single-step transformation; yield advantage is absolute (94.9% vs. 0%) |
| Conditions | Pd/C (10%), 20.0 °C, 100.0 kPa H2, 6.0 h |
Why This Matters
A high-yielding, single-step conversion to the phenol intermediate is critical for cost-efficient large-scale sarpogrelate API production; the unsaturated styryl linkage in the target compound enables this convergency unavailable to saturated analogs.
- [1] MOLAiD. 1-benzyloxy-2-[2-(3-methoxyphenyl)ethenyl]benzene Reaction Information; Hydrogenation to 2-[2-(3-methoxyphenyl)ethyl]phenol, 94.9% yield. View Source
